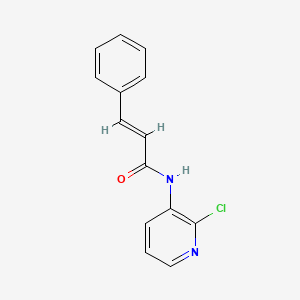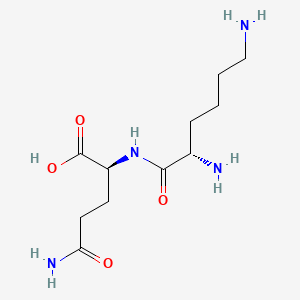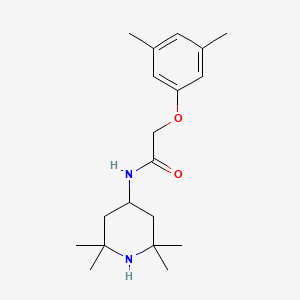
(E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide is an organic compound that features a pyridine ring substituted with a chlorine atom and an enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the enamide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
(E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and an enamide group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
488096-14-6 |
|---|---|
Fórmula molecular |
C14H11ClN2O |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
(E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H11ClN2O/c15-14-12(7-4-10-16-14)17-13(18)9-8-11-5-2-1-3-6-11/h1-10H,(H,17,18)/b9-8+ |
Clave InChI |
VDTWORJEDVRIDQ-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(N=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC2=C(N=CC=C2)Cl |
Solubilidad |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)



![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)

![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
